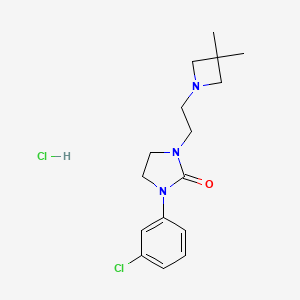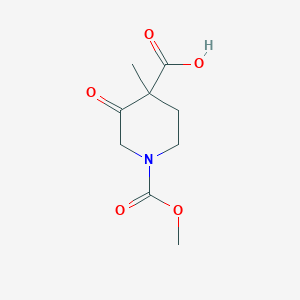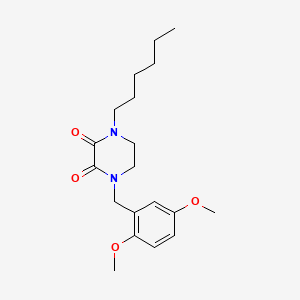![molecular formula C9H11ClO3 B14446750 (1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 78436-33-6](/img/structure/B14446750.png)
(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under controlled conditions. The precursor is often a bicyclic ketone or lactone, which undergoes chlorination to form the desired carbonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation can convert the compound into carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Alcohols, alkanes.
Oxidation: Carboxylic acids, ketones.
Applications De Recherche Scientifique
(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Adapalene Related Compound E: A dicarboxylic acid derivative used in pharmaceutical research.
Antimony(III) fluoride: A fluorinating agent used in organic synthesis.
Uniqueness
(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its bicyclic structure and the presence of a reactive carbonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78436-33-6 |
|---|---|
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
(1R)-7,7-dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c1-8(2)5-3-4-9(8,7(10)12)13-6(5)11/h5H,3-4H2,1-2H3/t5?,9-/m0/s1 |
Clé InChI |
KTHZWMJJHQEOGX-YQFNKJDISA-N |
SMILES isomérique |
CC1(C2CC[C@]1(OC2=O)C(=O)Cl)C |
SMILES canonique |
CC1(C2CCC1(OC2=O)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)




![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)

![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

